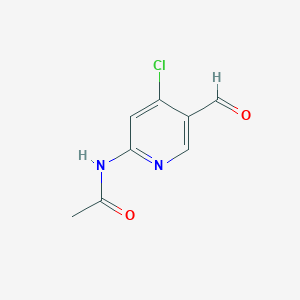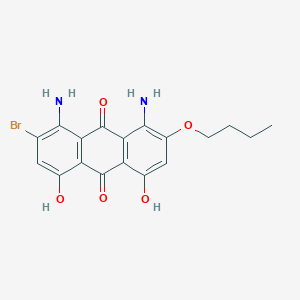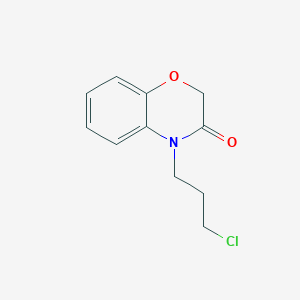
2-ethoxy-4-(trifluoromethoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-4-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C10H9F3O4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with ethoxy and trifluoromethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-ethoxy-4-(trifluoromethoxy)- typically involves the introduction of ethoxy and trifluoromethoxy groups onto a benzoic acid core. One common method is through the reaction of 2-ethoxybenzoic acid with trifluoromethoxy reagents under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the proper substitution of the functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-ethoxy-4-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the functional groups.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of alcohols or other reduced forms.
Substitution: The ethoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and reaction times to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.
Applications De Recherche Scientifique
2-ethoxy-4-(trifluoromethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It may be used in the development of new materials, coatings, or as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which benzoic acid, 2-ethoxy-4-(trifluoromethoxy)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethoxy and trifluoromethoxy groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 2-ethoxy-: Lacks the trifluoromethoxy group, which may result in different chemical properties and reactivity.
Benzoic acid, 4-(trifluoromethoxy)-: Lacks the ethoxy group, leading to variations in its applications and interactions.
Benzoic acid, 2-methoxy-4-(trifluoromethoxy)-: Similar structure but with a methoxy group instead of an ethoxy group, affecting its chemical behavior.
Uniqueness
2-ethoxy-4-(trifluoromethoxy)benzoic acid is unique due to the presence of both ethoxy and trifluoromethoxy groups, which confer distinct chemical properties and potential applications. Its combination of functional groups makes it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C10H9F3O4 |
|---|---|
Poids moléculaire |
250.17 g/mol |
Nom IUPAC |
2-ethoxy-4-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C10H9F3O4/c1-2-16-8-5-6(17-10(11,12)13)3-4-7(8)9(14)15/h3-5H,2H2,1H3,(H,14,15) |
Clé InChI |
SNOBVHZOAUBXLV-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)OC(F)(F)F)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{4-[(Propan-2-yl)sulfanyl]phenyl}propan-2-one](/img/structure/B8709397.png)


![3-[(4-Methoxybenzyl)oxy]pyridin-2-amine](/img/structure/B8709422.png)
![2-[2-(2-Ethoxyethoxy)ethoxy]ethyl carbonochloridate](/img/structure/B8709428.png)




